molecular formula C11H12N2O3 B1398120 Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1045856-81-2

Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1398120
CAS No.: 1045856-81-2
M. Wt: 220.22 g/mol
InChI Key: IAFMEMVTCGKXEB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are crucial for cell signaling and growth . The interaction with FGFRs involves binding to the receptor’s active site, leading to inhibition of its kinase activity. This inhibition can affect downstream signaling pathways, making this compound a potential candidate for cancer therapy .

Cellular Effects

This compound has been observed to influence various cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, particularly in breast cancer cell lines . The compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival . Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly FGFRs . By binding to the active site of FGFRs, the compound inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells . Additionally, this compound may also affect other enzymes and proteins involved in cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with its role as an FGFR inhibitor and its impact on cellular signaling pathways.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and organ toxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to changes in metabolite levels . Additionally, its impact on gene expression can further influence metabolic pathways, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as its solubility and affinity for binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is often found in the cytoplasm and nucleus, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals may direct its localization to specific organelles, enhancing its efficacy in inhibiting cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1H-pyrrole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production quality .

Properties

IUPAC Name

ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-5-7-4-8(15-2)6-12-10(7)13-9/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFMEMVTCGKXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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